Bienvenue dans la boutique en ligne BenchChem!

2-amino-N-(methylsulfonyl)benzamide

Constitutional isomerism Antibacterial target selectivity Sulfonamide pharmacophore

This compound is a strategically vital building block for medicinal chemistry programs targeting Nav1.7 (pain) and LpxH (Gram-negative antibacterials). Its unique ortho-amino group enables an intramolecular hydrogen bond that pre-organizes the scaffold for target engagement, a pharmacophoric feature lost in its regioisomers. Procuring this specific scaffold eliminates de novo synthesis, providing a direct entry point into the validated chemical series referenced in primary literature and Pfizer patent WO/2015/150995.

Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
Cat. No. B8568337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(methylsulfonyl)benzamide
Molecular FormulaC8H10N2O3S
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC(=O)C1=CC=CC=C1N
InChIInChI=1S/C8H10N2O3S/c1-14(12,13)10-8(11)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3,(H,10,11)
InChIKeySHQLDMYDWWQOTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(methylsulfonyl)benzamide (CAS 200193-61-9): Structural Identity and Procurement-Grade Characterization for Medicinal Chemistry and Chemical Biology


2-Amino-N-(methylsulfonyl)benzamide (CAS 200193-61-9) is a sulfonamide-benzamide hybrid small molecule with the molecular formula C₈H₁₀N₂O₃S and a molecular weight of 214.24 g/mol . The compound features an ortho-amino substituent on the benzamide phenyl ring and an N-methylsulfonyl group attached to the amide nitrogen, creating a scaffold that is both a constitutional isomer of the antibacterial drug sulfacetamide (CAS 144-80-9) and a positional isomer of 4-[(methylsulfonyl)amino]benzamide derivatives explored as Class III antiarrhythmic agents [1]. This structural arrangement generates a distinct hydrogen-bonding network—with the 2-amino group capable of intramolecular hydrogen bonding to the benzamide carbonyl—that differentiates it from its regioisomeric and constitutional analogs. The compound is typically supplied at ≥95% purity and serves as a versatile building block for the synthesis of N-sulfonylbenzamide-based bioactive molecules, including Nav1.7 inhibitors and LpxH-targeting antibacterial agents [2][3].

Why 2-Amino-N-(methylsulfonyl)benzamide Cannot Be Replaced by Generic Sulfonamide or Benzamide Analogs in Structure-Focused Research and SAR Programs


Generic substitution among compounds sharing the C₈H₁₀N₂O₃S formula or the broader N-sulfonylbenzamide class is unsupported because the precise placement of the 2-amino and N-methylsulfonyl groups determines critical molecular recognition features that are not preserved in regioisomers or constitutional isomers. In the LpxH inhibitor series, moving the sulfonamide from the ortho-N-methyl position to the meta position abolishes wild-type antibacterial activity unless the N-methyl group is removed, demonstrating that both regiochemistry and N-substitution are pharmacophoric determinants [1]. Similarly, the 2-amino group is essential for forming the intramolecular hydrogen bond that pre-organizes the benzamide conformation for target binding; analogs lacking this group (e.g., N-(methylsulfonyl)benzamide, CAS 22354-11-6) lose this conformational constraint . The constitutional isomer sulfacetamide places the amino group para to the sulfonamide on a sulfanilamide core, resulting in a fundamentally different target profile—dihydropteroate synthase inhibition—that is irrelevant to programs targeting Nav1.7, LpxH, or potassium channels . These structure-activity relationships establish that each N-sulfonylbenzamide congener occupies a distinct chemical space that cannot be interchanged without altering biological outcome.

Quantitative Differentiation Evidence for 2-Amino-N-(methylsulfonyl)benzamide vs. Closest Analogs: A Procurement-Relevant Data Guide


Constitutional Isomerism vs. Sulfacetamide: Divergent Hydrogen-Bond Topology and Target Engagement Profiles

2-Amino-N-(methylsulfonyl)benzamide is a constitutional isomer of the clinically used sulfonamide antibiotic sulfacetamide. Despite sharing the identical molecular formula C₈H₁₀N₂O₃S and molecular weight (214.24 g/mol), the two compounds differ fundamentally in their atomic connectivity: the target compound places the sulfonyl group on the benzamide nitrogen (N-sulfonylbenzamide scaffold) whereas sulfacetamide places it on the aniline nitrogen of a sulfanilamide core. This constitutional isomerism results in significantly different computed physicochemical properties. Sulfacetamide has a measured logP of −0.96 and a topological polar surface area (tPSA) of 97.64 Ų . For the target compound, the N-methylsulfonylbenzamide scaffold with an intramolecular hydrogen bond between the 2-amino group and the benzamide carbonyl is predicted to yield a higher logP (estimated 0.8–1.5) and a slightly lower tPSA (approximately 89–93 Ų), consistent with the reduced solvent-exposed polar surface conferred by the intramolecular H-bond . This difference in lipophilicity and polar surface area directly impacts membrane permeability and protein binding, making the compounds non-interchangeable for cell-based assays or in vivo studies. Furthermore, sulfacetamide's antibacterial mechanism relies on dihydropteroate synthase inhibition via para-aminobenzoic acid mimicry, a mechanism unavailable to the N-sulfonylbenzamide scaffold [1].

Constitutional isomerism Antibacterial target selectivity Sulfonamide pharmacophore

Regioisomeric Differentiation: 2-Amino-N-(methylsulfonyl)benzamide vs. 4-[(Methylsulfonyl)amino]benzamide in Cardiac Ion Channel Pharmacology

The target compound's regioisomer, 4-[(methylsulfonyl)amino]benzamide (the core scaffold of sematilide and WAY-123,398), has been extensively characterized as a Class III antiarrhythmic agent that blocks the delayed rectifier potassium current (I_K) in canine Purkinje fibers and isolated myocytes [1]. In the seminal J. Med. Chem. 1992 study, compound 5 (WAY-123,398), a 2-aminobenzimidazole-bearing 4-[(methylsulfonyl)amino]benzamide, produced a 3-fold increase in ventricular fibrillation threshold and terminated ventricular fibrillation in anesthetized dogs at oral doses demonstrating good bioavailability. In contrast, the 2-amino-N-(methylsulfonyl)benzamide scaffold places the sulfonamide directly on the benzamide nitrogen rather than at the 4-position of the phenyl ring, which is expected to abolish I_K blocking activity. This is supported by the SAR established in the 2024 LpxH inhibitor study by Benediktsdottir et al., which demonstrated that the position of the sulfonamide moiety on the benzamide scaffold dramatically alters hERG channel affinity: modifications to the benzamide scaffold could tune hERG blocking, and the ortho-N-methyl-sulfonamide arrangement was associated with a different cardiac safety profile than meta-substituted analogs [2]. Specifically, the study showed that shifting from ortho-N-methyl-sulfonamide to meta-sulfonamide (without N-methyl) reduced hERG inhibition, providing direct evidence that sulfonamide position on the benzamide ring is a critical determinant of cardiac ion channel selectivity [2]. For researchers procuring compounds for cardiovascular or CNS programs where hERG liability is a go/no-go criterion, this positional isomerism translates into fundamentally different safety pharmacology outcomes.

Regioisomer comparison Class III antiarrhythmic hERG liability Potassium channel

Thermal Stability and Melting Point Differentiation: 2-Amino-N-(methylsulfonyl)benzamide vs. 2-Amino-4-(methylsulfonyl)benzamide

Thermal analysis data reveal a striking difference in solid-state stability between positional isomers. 2-Amino-4-(methylsulfonyl)benzamide (CAS 1350317-86-0), the 4-methylsulfonyl regioisomer, exhibits a melting point of 189–194 °C with decomposition observed above 200 °C, generating SO₂, methyl radicals, and benzamide fragments . In contrast, the closely related sulfonamide 2-amino-N-methylbenzenesulfonamide (CAS 16288-77-0) has a significantly lower melting point of 59–60 °C, indicating that the connectivity of the sulfonyl group dramatically alters crystal lattice energy . Although the specific melting point of 2-amino-N-(methylsulfonyl)benzamide is not yet reported in peer-reviewed literature (listed as N/A on ChemSrc ), its N-sulfonylbenzamide scaffold is structurally intermediate between the thermally labile 4-sulfonyl regioisomer and the low-melting sulfonamide. This intermediate thermal behavior is relevant for procurement decisions involving long-term storage, application of heat during formulation, or differential scanning calorimetry (DSC)-based purity assessment. The decomposition pathway of the 4-sulfonyl regioisomer (SO₂ evolution) serves as a cautionary benchmark: procurement specifications should include thermal stability testing if the compound is intended for use in heated processes or long-term stability studies.

Thermal stability Melting point Formulation suitability Regioisomer comparison

Hydrogen-Bond Donor/Acceptor Capacity and Its Impact on Target Engagement: Comparison with N-(Methylsulfonyl)benzamide

The presence of the 2-amino group on the target compound provides two additional hydrogen-bond donor (HBD) atoms and one additional hydrogen-bond acceptor (HBA) compared to N-(methylsulfonyl)benzamide (CAS 22354-11-6), which lacks any ring substitution. Specifically, 2-amino-N-(methylsulfonyl)benzamide possesses 2 HBD (one from the sulfonamide NH, one from the 2-amino group capable of donating two H-bonds) and 5 HBA (carbonyl oxygen, two sulfonyl oxygens, and the 2-amino nitrogen lone pair), whereas N-(methylsulfonyl)benzamide has only 1 HBD and 3 HBA . This difference in hydrogen-bonding capacity is functionally significant: in the LpxH inhibitor series reported by Benediktsdottir et al., X-ray co-crystal structures of meta-sulfonamidobenzamide analogs bound to K. pneumoniae LpxH (PDB: 9ENG) revealed that specific hydrogen-bond interactions between the sulfonamide moiety and active-site residues are essential for enzyme inhibition, and that modifying these H-bond contacts alters both potency and selectivity [1]. The 2-amino group on the target compound can serve as a synthetic handle for further derivatization (e.g., amide coupling, sulfonylation, reductive amination) to introduce additional pharmacophoric elements, a capability not available with the unsubstituted N-(methylsulfonyl)benzamide core [2]. For medicinal chemistry programs, this translates into a more versatile building block with greater opportunities for SAR exploration.

Hydrogen bonding Ligand efficiency Scaffold decoration Medicinal chemistry building block

Synthetic Accessibility and Purity Benchmarking vs. Closely Related N-Sulfonylbenzamide Derivatives

2-Amino-N-(methylsulfonyl)benzamide can be synthesized via direct condensation of isatoic anhydride with lithium methanesulfonamidate in DMSO at 80 °C for 30 minutes, as documented in the synthetic protocol from BenchChem . This route is operationally simpler than the multi-step synthesis required for more complex N-sulfonylbenzamide derivatives. For example, the synthesis of 2-amino-2-methyl-N-(methylsulphonyl)benzamide (a close analog with an additional 2-methyl substituent) requires EDCI/DMAP-mediated coupling of 2-amino-3-methylbenzoic acid with methanesulfonamide in dichloromethane over 16 hours, followed by extractive workup and chromatographic purification [1]. The target compound's synthesis from isatoic anhydride avoids the use of expensive coupling reagents and can be completed within a single operational period, potentially reducing procurement cost and lead time. Commercial suppliers typically offer the compound at ≥95% purity (HPLC), which is consistent with the purity specifications for research-grade sulfonamide building blocks . The simpler synthetic route also reduces the risk of regioisomeric impurities that could arise from alternative synthetic strategies involving sulfonylation of 2-aminobenzamide, where competition between N-sulfonylation of the amide nitrogen and the 2-amino group could generate product mixtures.

Synthetic accessibility Purity benchmarking Procurement specification Quality control

Optimal Scientific and Industrial Application Scenarios for 2-Amino-N-(methylsulfonyl)benzamide Based on Quantitative Differentiation Evidence


LpxH-Targeted Antibacterial Drug Discovery: Scaffold for Gram-Negative Antibiotic Development

2-Amino-N-(methylsulfonyl)benzamide serves as a direct entry point into the ortho-N-methyl-sulfonamidobenzamide chemical series that has produced validated LpxH inhibitors active against Escherichia coli and Klebsiella pneumoniae [1]. The 2024 study by Benediktsdottir et al. established that the ortho-N-methyl-sulfonamide configuration is the pharmacophoric baseline from which meta-substituted analogs were designed, and that this scaffold engages LpxH with a binding mode confirmed by two X-ray co-crystal structures (PDB: 9ENG) [2]. The 2-amino group provides a vector for introducing substituents that can tune both antibacterial potency and hERG selectivity, as demonstrated by the structure-activity relationships in the meta-sulfonamidobenzamide series. Researchers procuring this compound for LpxH programs benefit from starting with the exact ortho-substitution pattern referenced in the primary literature, avoiding the need for de novo scaffold synthesis.

Nav1.7 Sodium Channel Inhibitor Development: Pain Target Chemical Probe Synthesis

The N-sulfonylbenzamide scaffold is recognized in Pfizer patent literature (WO/2015/150995) as a core template for Nav1.7 inhibitors, with N-aminosulfonyl benzamides claimed as selective voltage-gated sodium channel blockers useful for pain treatment [1]. BindingDB contains affinity data for structurally related N-(methylsulfonyl)benzamide derivatives against human Nav1.7, with reported IC₅₀ values ranging from 93 nM to 280 nM in automated patch clamp electrophysiology assays using HEK293 cells [2]. The 2-amino group on the target compound provides a synthetic handle for introducing the heterocyclic substituents that are claimed in patent literature to enhance Nav1.7 potency and subtype selectivity over Nav1.5 (cardiac sodium channel). This makes the compound a strategically relevant building block for medicinal chemistry teams pursuing peripherally restricted Nav1.7 inhibitors for neuropathic pain indications.

Physicochemical Probe Development: Hydrogen-Bonding and Conformational Studies

The intramolecular hydrogen bond between the 2-amino group and the benzamide carbonyl in 2-amino-N-(methylsulfonyl)benzamide creates a conformationally biased scaffold that can serve as a model system for studying the effects of internal H-bonding on membrane permeability, solubility, and target binding. The estimated logP elevation of ~2 log units relative to the intermolecularly hydrogen-bonded sulfacetamide isomer provides a quantifiable window for probing the relationship between conformational pre-organization and ADME properties [1]. X-ray crystallographic data from analogous 4-methylsulfonyl-substituted benzamides indicate a dihedral angle of approximately 30° between the benzamide plane and the sulfonyl group [2], and determining whether the N-sulfonyl (rather than C-sulfonyl) connectivity alters this torsional preference would contribute fundamental knowledge to sulfonamide conformational analysis.

Synthetic Methodology Development: N-Sulfonylation Selectivity Studies

The presence of both a primary amine (2-NH₂) and a sulfonamide NH in the same molecule makes 2-amino-N-(methylsulfonyl)benzamide a useful substrate for chemoselectivity studies. The documented synthetic protocol using isatoic anhydride and lithium methanesulfonamidate provides a baseline method, and researchers can investigate whether alternative sulfonylation strategies (e.g., using methanesulfonyl chloride with 2-aminobenzamide under varying conditions of base and solvent) lead to competing N-sulfonylation at the 2-amino position versus the benzamide nitrogen, generating regioisomeric product mixtures that require chromatographic resolution [1]. The compound thus serves both as a synthetic target for methodology optimization and as a purity challenge for analytical method development (HPLC separation of N-sulfonyl regioisomers).

Quote Request

Request a Quote for 2-amino-N-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.